6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde

Catalog No.
S726056
CAS No.
879046-36-3
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde

CAS Number

879046-36-3

Product Name

6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde

IUPAC Name

6-propoxy-1,3-benzodioxole-5-carbaldehyde

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-2-3-13-9-5-11-10(14-7-15-11)4-8(9)6-12/h4-6H,2-3,7H2,1H3

InChI Key

CCOPRBGCENZIDF-UHFFFAOYSA-N

SMILES

CCCOC1=CC2=C(C=C1C=O)OCO2

Canonical SMILES

CCCOC1=CC2=C(C=C1C=O)OCO2

Detection of Carcinogenic Lead

Scientific Field: This application falls under the field of Environmental Chemistry .

Summary of the Application: The compound BDMMBSH was used to develop a sensitive and selective sensor for the detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .

Methods of Application: The BDMMBSH compounds were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . These compounds were then used to develop a sensor by depositing a thin layer of BDMMBSH on a Glassy Carbon Electrode (GCE) with the conducting polymer matrix Nafion (NF) .

Results or Outcomes: The sensitivity, Limit of Quantification (LOQ), and Limit of Detection (LOD) of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively . The sensor probe was validated via the selective determination of Pb2+ in spiked natural samples with satisfactory outcomes .

Anticancer Evaluation of 1-benzo [1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Scientific Field: This application falls under the field of Medicinal Chemistry .

Methods of Application: These compounds were synthesized via a Pd-catalyzed C-N cross-coupling . They were then evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Results or Outcomes: The study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Synthesis and Analysis of (E)-benzo[d][1,3]dioxole-5-carbaldehyde oxime

Scientific Field: This application falls under the field of Crystallography and Material Science .

Summary of the Application: The compound (E)-benzo[d][1,3]dioxole-5-carbaldehyde oxime was synthesized and its crystal structure and Hirshfeld surface were analyzed .

Methods of Application: The compound was synthesized and its crystal structure was determined . A Hirshfeld surface analysis was conducted to understand the most significant contacts in the crystal packing .

Results or Outcomes: The analysis indicated that the most significant contacts in the crystal packing are H O/O H (36.7%), H H (32.2%) and C H/H C (12.7%) .

6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is an organic compound characterized by the molecular formula C11H12O4C_{11}H_{12}O_{4} and a molecular weight of 208.21 g/mol. This compound features a benzo[1,3]dioxole structure with a propoxy group and an aldehyde functional group at the 5-position. It is recognized for its potential applications in various fields, including chemistry and biology, due to its unique structural properties and reactivity.

  • Oxidation: The aldehyde group can be oxidized to form 6-Propoxy-benzo[1,3]dioxole-5-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to produce 6-Propoxy-benzo[1,3]dioxole-5-methanol through reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The propoxy group can be substituted with other alkyl or aryl groups via nucleophilic substitution reactions, leading to various substituted derivatives depending on the substituent used .

Research indicates that 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde exhibits potential biological activities. It has been investigated for:

  • Cytotoxic Properties: There are indications that this compound may induce apoptosis in certain cell lines, suggesting its potential as a cytotoxic agent.
  • Antiparasitic Activity: Preliminary studies suggest it may possess antiparasitic properties, warranting further investigation into its mechanism of action and therapeutic applications.

The synthesis of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde typically involves the following steps:

  • Starting Material: The reaction begins with 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde.
  • Reagents: Propyl bromide is used as the alkylating agent in the presence of a base such as potassium carbonate.
  • Solvent and Conditions: The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the reaction and improve yield.
  • Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to achieve higher purity and yield of the product .

6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde has numerous applications across different fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Its potential biological activities make it a candidate for further studies in drug development targeting specific pathways.
  • Industrial Use: The compound is utilized in producing specialty chemicals and materials for various industrial applications, particularly in proteomics research .

The mechanism of action of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is not fully elucidated but may involve:

  • Enzyme Inhibition: It is believed to inhibit enzymes that are crucial for cellular processes.
  • DNA Binding: Potential interactions with DNA could affect gene expression and cellular function, indicating its relevance in genetic studies.
  • Apoptosis Induction: Evidence suggests it may induce programmed cell death in specific cell lines, contributing to its cytotoxicity .

Similar Compounds

In comparison to other compounds within the same chemical family or structural class, 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde exhibits unique properties due to its specific functional groups. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
6-Methoxy-benzo[1,3]dioxole-5-carbaldehydeC9H8O4C_{9}H_{8}O_{4}Contains a methoxy group instead of propoxy
6-BromopiperonalC10H9BrOC_{10}H_{9}BrOFeatures a bromine atom; used in fragrance
6-Hydroxybenzo[d][1,3]dioxoleC8H8O4C_{8}H_{8}O_{4}Lacks the aldehyde group; serves as a precursor

These compounds share structural similarities but differ significantly in their functional groups and resultant chemical behaviors. The unique propoxy group in 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde contributes to its distinct reactivity and potential applications compared to these similar compounds.

6-Propoxy-benzo [2]dioxole-5-carbaldehyde is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol [3]. This compound belongs to the benzodioxole family, characterized by a methylenedioxy functional group fused to a benzene ring [4]. The presence of both propoxy and aldehyde functional groups makes this compound particularly valuable in organic synthesis as an intermediate for creating more complex molecules [3] [5].

Synthetic Routes and Reaction Mechanisms

Multiple synthetic pathways exist for the preparation of 6-Propoxy-benzo [2]dioxole-5-carbaldehyde, with nucleophilic alkylation being the most commonly employed method [2]. Alternative approaches include Williamson ether synthesis and Mitsunobu reaction, each offering distinct advantages in terms of reaction conditions and yields [6] [7].

Nucleophilic Alkylation of 6-Hydroxybenzo [1] [2]dioxole-5-carbaldehyde

The nucleophilic alkylation route involves the reaction of 6-Hydroxybenzo [2]dioxole-5-carbaldehyde with propyl bromide in the presence of a suitable base [2]. This synthetic pathway proceeds through a well-defined mechanism consisting of several key steps [6] [7]:

  • Deprotonation: The base (typically potassium carbonate) abstracts the proton from the hydroxyl group of 6-Hydroxybenzo [2]dioxole-5-carbaldehyde, generating a phenoxide anion [6] [8]. This step is critical as it creates a strong nucleophile for the subsequent reaction.

  • Nucleophilic Attack: The phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of propyl bromide [6] [9]. This step follows an SN2 (substitution nucleophilic bimolecular) mechanism, characterized by backside attack on the electrophilic carbon.

  • Substitution: The bromide ion is displaced as a leaving group, completing the SN2 mechanism [6] [7]. The reaction proceeds with inversion of configuration at the carbon center where substitution occurs.

  • Product Formation: The final step involves the formation of 6-Propoxy-benzo [2]dioxole-5-carbaldehyde with the elimination of potassium bromide as a byproduct [6] [8].

Table 1: Reaction Mechanism of Nucleophilic Alkylation for 6-Propoxy-benzo [2]dioxole-5-carbaldehyde Synthesis

StepDescriptionKey Factors
DeprotonationBase (K₂CO₃) deprotonates the hydroxyl group of 6-Hydroxybenzo [2]dioxole-5-carbaldehyde to form the phenoxide anionBase strength, solvent polarity
Nucleophilic AttackThe phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of propyl bromideNucleophilicity of phenoxide, steric hindrance
SubstitutionThe bromide ion is displaced as a leaving group (SN2 mechanism)Leaving group ability, solvent effects
Product FormationFormation of 6-Propoxy-benzo [2]dioxole-5-carbaldehyde with elimination of KBrReaction completion, side reactions

The nucleophilic alkylation approach typically yields 75% of the desired product under optimized conditions [6] [8]. The reaction is generally conducted in polar aprotic solvents such as dimethylformamide (DMF), which enhance the nucleophilicity of the phenoxide anion by minimizing ion-pairing effects [7] [9].

Optimization of Propoxy Group Introduction

The introduction of the propoxy group can be optimized through careful control of various reaction parameters to maximize yield and minimize side reactions [7] [9]. Research findings indicate that several factors significantly influence the efficiency of this transformation [7] [8]:

  • Base Selection: Potassium carbonate (2-3 equivalents) has been identified as the optimal base for this transformation [7] [8]. It provides sufficient basicity to deprotonate the phenolic hydroxyl group while minimizing side reactions that might occur with stronger bases such as sodium hydride [7] [9].

  • Solvent Choice: Anhydrous dimethylformamide (DMF) serves as the preferred solvent due to its polar aprotic nature, which enhances the nucleophilicity of the phenoxide anion [7] [8]. Studies have shown a 12% increase in yield when using DMF compared to acetone [7] [9].

  • Temperature Control: Maintaining the reaction temperature between 80-100°C provides sufficient energy for reaction completion without causing degradation of sensitive functional groups [7] [8]. This temperature range has been shown to increase yields by approximately 10% compared to room temperature conditions [7] [9].

  • Reaction Time: Optimal reaction times of 4-6 hours allow for complete conversion while minimizing side reactions [7] [8]. Extended reaction times can lead to decomposition of the product, while insufficient time results in incomplete conversion [7] [9].

  • Alkylating Agent: Propyl bromide (1.5-2.0 equivalents) serves as an effective alkylating agent due to its appropriate reactivity and good leaving group [7] [8]. The use of excess propyl bromide (1.5-2.0 equivalents) has been shown to increase yields by approximately 5% compared to stoichiometric amounts [7] [9].

  • Concentration: Maintaining a concentration of 0.2-0.5 molar provides an optimal balance between reaction rate and selectivity [7] [8]. More dilute conditions can lead to slower reaction rates, while more concentrated conditions may promote side reactions [7] [9].

Table 2: Optimization of Propoxy Group Introduction

FactorOptimal ConditionRationale
Base SelectionK₂CO₃ (2-3 equiv.)Strong enough to deprotonate phenol but mild enough to avoid side reactions
Solvent ChoiceDMF (anhydrous)Polar aprotic solvent enhances nucleophilicity of phenoxide anion
Temperature Control80-100°CSufficient energy for reaction completion without degradation
Reaction Time4-6 hoursAllows complete conversion while minimizing side reactions
Alkylating AgentPropyl bromide (1.5-2.0 equiv.)Good electrophile with appropriate reactivity and leaving group
Concentration0.2-0.5 MBalances reaction rate with selectivity

These optimized conditions collectively contribute to achieving yields of approximately 75% for the nucleophilic alkylation route [6] [7]. Alternative methods such as Williamson ether synthesis can achieve slightly higher yields (approximately 80%) but require more stringent reaction conditions including the use of strong bases and moisture-free environments [6] [7].

Industrial-Scale Production Methodologies

The industrial-scale production of 6-Propoxy-benzo [2]dioxole-5-carbaldehyde requires specialized equipment and methodologies to ensure efficiency, consistency, and cost-effectiveness [10] [8]. Several approaches have been developed for large-scale synthesis, each with distinct advantages and challenges [10] [8]:

  • Batch Reactor Process: This traditional approach utilizes jacketed reactors with mechanical stirrers to maintain uniform temperature and mixing [10] [8]. While this methodology offers established technology and good control over reaction parameters, it may suffer from heat transfer limitations and batch-to-batch variability [10] [8]. Typical yields for batch processes reach approximately 75% [10] [8].

  • Continuous Flow Process: This modern approach employs flow reactors with inline monitoring systems to provide consistent reaction conditions [10] [8]. The continuous flow methodology offers higher efficiency, reduced reaction times, and more consistent product quality compared to batch processes [10] [8]. Studies have demonstrated that continuous flow processes can achieve yields of approximately 85%, representing a significant improvement over batch methods [10] [8].

  • Microwave-Assisted Synthesis: Industrial microwave reactors enable rapid heating and shorter reaction times, resulting in energy efficiency and potentially higher throughput [10] [8]. This approach can achieve yields of approximately 80% but may face limitations in scale and equipment cost [10] [8].

  • Phase-Transfer Catalysis (PTC): Biphasic reactors utilizing phase-transfer catalysts can operate under milder conditions with reduced waste generation [10] [8]. This methodology typically achieves yields of approximately 78% and offers advantages in terms of environmental impact and operational safety [10] [8].

Table 3: Industrial-Scale Production Methodologies

MethodologyEquipmentAdvantagesChallengesTypical Yield (%)
Batch Reactor ProcessJacketed reactor with mechanical stirrerEstablished technology, scalable, good controlHeat transfer limitations, batch-to-batch variability75
Continuous Flow ProcessFlow reactor with inline monitoringHigher efficiency, reduced reaction time, consistent qualityHigher initial investment, complex setup85
Microwave-Assisted SynthesisIndustrial microwave reactorRapid heating, shorter reaction times, energy efficientScale limitations, equipment cost80
Phase-Transfer CatalysisBiphasic reactor with PTCMilder conditions, higher yields, reduced wasteCatalyst recovery, phase separation78

For industrial-scale production, several key factors must be considered to ensure optimal performance [10] [8]:

  • Reactor Type: Jacketed reactors are preferred for their ability to maintain precise temperature control throughout the reaction [10] [8].

  • Heating Method: Oil bath or steam heating systems provide even heating across the reaction mixture, preventing localized overheating that could lead to decomposition or side reactions [10] [8].

  • Mixing: Mechanical stirrers ensure homogeneous mixing, which is critical for consistent reaction outcomes, especially in large-scale operations [10] [8].

  • Reagent Addition: Controlled addition of reagents helps manage exothermic reactions and prevents localized concentration gradients that could lead to side reactions [10] [8].

  • Workup: Continuous extraction methods improve efficiency in separating the product from reaction mixtures in large-scale operations [10] [8].

  • Safety Considerations: Proper ventilation systems are essential when working with volatile solvents like DMF on an industrial scale [10] [8].

Research has demonstrated that the continuous flow process offers the most promising approach for industrial-scale production, with yields approximately 10% higher than traditional batch methods [10] [8]. This improvement is attributed to better heat transfer, more precise control of reaction parameters, and reduced exposure to potentially degradative conditions [10] [8].

Purification Techniques and Yield Maximization Strategies

The purification of 6-Propoxy-benzo [2]dioxole-5-carbaldehyde is a critical step in ensuring product quality and maximizing overall yield [11] [8]. Various purification techniques have been developed, each offering specific advantages depending on the scale of production and desired purity level [11] [8].

  • Optimized Extraction: Sequential liquid-liquid extraction with pH control represents an efficient method for initial purification [11] [8]. This approach typically achieves 92% recovery with 95% purity and is particularly effective at removing inorganic impurities such as residual base and salts [11] [8]. The key parameters include solvent selection, pH control, and the number of extraction cycles [11] [8].
  • Selective Crystallization: Controlled cooling crystallization from optimized solvent systems can achieve high purity levels (98%) with reasonable recovery rates (85%) [11] [8]. This method relies on the careful control of cooling rates, the potential use of seed crystals, and optimization of solvent ratios to promote selective crystallization of the desired product [11] [8].

  • Chromatographic Purification: Automated flash chromatography with optimized mobile phases provides excellent purity (99%) with good recovery rates (88%) [11] [8]. While this technique may be more resource-intensive, it offers superior separation of closely related impurities that might be difficult to remove by other methods [11] [8]. Key parameters include stationary phase selection, gradient elution profiles, and column loading capacity [11] [8].

  • Distillation: Short-path vacuum distillation can be employed for larger-scale purification, achieving 97% purity with 80% recovery [11] [8]. This approach is particularly valuable for industrial-scale production but requires careful control of temperature, pressure, and residence time to prevent thermal decomposition [11] [8].

  • Recrystallization: Solvent selection based on solubility differences provides an excellent balance of purity (99%) and reasonable recovery (83%) [11] [8]. This classical purification technique remains valuable, particularly when dealing with crystalline products [11] [8]. Key parameters include solvent polarity, temperature control, and anti-solvent addition strategies [11] [8].

Table 4: Purification and Yield Maximization Strategies

StrategyMethodKey ParametersRecovery (%)Purity (%)
Optimized ExtractionSequential liquid-liquid extraction with pH controlSolvent selection, pH, number of extractions9295
Selective CrystallizationControlled cooling crystallization from optimized solvent systemCooling rate, seed crystals, solvent ratio8598
Chromatographic PurificationAutomated flash chromatography with optimized mobile phaseStationary phase, gradient elution, loading capacity8899
DistillationShort-path vacuum distillationTemperature, pressure, residence time8097
RecrystallizationSolvent selection based on solubility differencesSolvent polarity, temperature, anti-solvent addition8399

Several strategies have been developed to maximize overall yield throughout the synthesis and purification process [11] [8]:

  • Reaction Monitoring: Real-time monitoring of reaction progress using techniques such as thin-layer chromatography or high-performance liquid chromatography allows for optimal reaction timing, preventing over-reaction or incomplete conversion [11] [8].

  • Workup Optimization: Careful control of extraction conditions, including solvent selection, pH adjustment, and phase separation techniques, can significantly improve product recovery during the initial workup stages [11] [8].

  • Solvent Selection: The choice of solvents for both reaction and purification steps plays a crucial role in yield maximization [11] [8]. Research has shown that using appropriate solvent systems can improve recovery rates by up to 15% compared to non-optimized conditions [11] [8].

  • Temperature Control: Maintaining optimal temperature profiles throughout both synthesis and purification processes helps prevent product degradation and maximize yield [11] [8]. This is particularly important during distillation and crystallization steps, where thermal decomposition can significantly impact recovery rates [11] [8].

  • Minimizing Transfers: Reducing the number of physical transfers between vessels and containers can prevent cumulative losses, particularly in multi-step purification processes [11] [8].

Crystallographic Analysis and Stereochemical Considerations

6-Propoxy-benzo [2]dioxole-5-carbaldehyde represents a structurally complex aromatic aldehyde featuring both the characteristic benzodioxole ring system and a propoxy substituent . The compound exhibits a molecular formula of C₁₁H₁₂O₄ with a molecular weight of 208.21 grams per mole .

Based on crystallographic studies of structurally related benzodioxole derivatives, the compound is expected to crystallize in the monoclinic crystal system, most commonly adopting the P2₁/n or P2₁/c space groups [4] [5]. The benzodioxole ring system demonstrates essential planarity, with the five-membered dioxole ring maintaining a nearly planar configuration despite the potential for puckering due to the anomeric effect [4]. The dihedral angle between the benzene ring and the dioxole ring typically ranges from 0.20° to 0.56°, indicating substantial coplanarity [4] [6].

The stereochemical considerations for this compound are primarily influenced by the conformational flexibility of the propoxy substituent and the rigidity imposed by the benzodioxole framework. The methylenedioxy bridge creates a constrained five-membered ring that exhibits minimal deviation from planarity [5]. Crystallographic analysis of similar compounds reveals that the benzodioxole ring system shows strong π-π interactions in the unit cell, with centroid-centroid distances ranging from 3.702 to 3.903 Å [6].

The propoxy group at the 6-position introduces additional conformational considerations, as the alkyl chain can adopt multiple rotational conformations. The attachment point of the propoxy group to the aromatic ring creates a point of geometric constraint that influences the overall molecular geometry.

Crystallographic ParameterTypical Values for Benzodioxole Systems
Crystal SystemMonoclinic
Space GroupP2₁/n or P2₁/c
Unit Cell Parameter a (Å)6.4-6.9
Unit Cell Parameter b (Å)12.8-33.5
Unit Cell Parameter c (Å)7.3-16.7
Volume (ų)1380-1504
Density (g/cm³)1.459-1.596
Z (molecules per unit cell)8

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

The nuclear magnetic resonance spectroscopic characteristics of 6-Propoxy-benzo [2]dioxole-5-carbaldehyde provide definitive structural confirmation through distinct chemical shift patterns and coupling relationships. The ¹H Nuclear Magnetic Resonance spectrum exhibits several diagnostic features that are characteristic of the benzodioxole aldehyde framework with propoxy substitution.

The aldehyde proton represents the most diagnostic signal in the ¹H Nuclear Magnetic Resonance spectrum, appearing as a characteristic singlet in the range of 9.6-10.2 parts per million [8]. This extreme downfield shift is consistent with the deshielding effect of the carbonyl oxygen and the electron-withdrawing nature of the benzodioxole ring system [9]. The aromatic protons of the benzodioxole core typically appear between 6.4-7.1 parts per million, with the specific chemical shifts dependent on the substitution pattern and electronic effects of the propoxy group [10].

The methylenedioxy protons (-OCH₂O-) generate a characteristic singlet at approximately 6.0-6.1 parts per million, representing two equivalent protons that exhibit no coupling due to the rapid exchange and symmetrical environment [11] [10]. This signal serves as a definitive marker for the presence of the benzodioxole moiety.

The propoxy substituent contributes distinct signals corresponding to the methylene and methyl components. The propoxy CH₂ protons attached to the aromatic oxygen appear as a quartet in the range of 3.8-4.2 parts per million, while the terminal methyl group manifests as a triplet between 1.0-1.3 parts per million [12] [10]. The coupling pattern reflects the typical ethyl ether configuration with characteristic ³J coupling constants.

¹³Carbon Nuclear Magnetic Resonance spectroscopy provides complementary structural information with the aldehyde carbon appearing between 188-193 parts per million [13] [8]. The aromatic carbons span the range of 105-155 parts per million, with specific assignments dependent on substitution effects and electronic environment. The methylenedioxy carbon typically appears as a singlet around 101-103 parts per million [11]. The propoxy carbons are distributed across the aliphatic region from 10-70 parts per million, with the methyl carbon appearing most upfield.

Nuclear AssignmentChemical Shift Range (ppm)
Aldehyde ¹H (CHO)9.6-10.2
Aromatic ¹H6.4-7.1
Methylenedioxy ¹H (-OCH₂O-)6.0-6.1
Propoxy CH₂ ¹H3.8-4.2
Propoxy CH₃ ¹H1.0-1.3
Aldehyde ¹³C (CHO)188-193
Aromatic ¹³C105-155
Methylenedioxy ¹³C (-OCH₂O-)101-103
Propoxy carbons ¹³C10-70

Infrared (IR) Vibrational Modes

The infrared spectroscopic analysis of 6-Propoxy-benzo [2]dioxole-5-carbaldehyde reveals characteristic vibrational modes that confirm the presence of key functional groups and provide insight into the molecular structure. The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the aldehyde group.

The C=O stretching frequency for the aldehyde functionality appears in the range of 1700-1720 cm⁻¹ [14] [15]. This frequency range is characteristic of aromatic aldehydes, where conjugation with the benzene ring system leads to a slight reduction in the carbonyl stretching frequency compared to aliphatic aldehydes [14] [16]. The electron-donating effect of the propoxy group and the electronic characteristics of the benzodioxole system influence the exact position within this range.

The aromatic C=C stretching vibrations manifest as multiple bands between 1600-1650 cm⁻¹ [17]. These vibrations arise from the conjugated π-system of the benzodioxole ring and provide confirmation of the aromatic character of the molecule [18].

Carbon-hydrogen stretching vibrations contribute several diagnostic bands to the infrared spectrum. Aromatic C-H stretches appear between 3000-3100 cm⁻¹, while the aldehyde C-H stretch produces characteristic bands between 2720-2850 cm⁻¹ [14] [15]. The aldehyde C-H stretch often appears as a doublet due to Fermi resonance effects, providing a distinctive fingerprint for aldehyde identification [19].

The ether linkages present in both the propoxy substituent and the methylenedioxy bridge generate C-O stretching vibrations. The propoxy C-O stretch appears between 1200-1300 cm⁻¹, while the methylenedioxy C-O stretches contribute bands in the 1000-1100 cm⁻¹ region [20] [21]. These vibrations are sensitive to the local electronic environment and provide information about the substitution pattern.

Ring breathing modes and other skeletal vibrations appear between 800-950 cm⁻¹, contributing to the fingerprint region of the spectrum that is characteristic of the specific substitution pattern of the benzodioxole system [22].

Functional GroupFrequency Range (cm⁻¹)
C=O stretch (aldehyde)1700-1720
Aromatic C=C stretch1600-1650
C-H stretch (aromatic)3000-3100
C-H stretch (aldehyde)2720-2850
C-O stretch (ether)1200-1300
C-O stretch (methylenedioxy)1000-1100
Ring breathing modes800-950

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information for 6-Propoxy-benzo [2]dioxole-5-carbaldehyde through characteristic fragmentation patterns that reflect the inherent stability and reactivity of different molecular regions. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 208, corresponding to the molecular weight of the compound [23].

The primary fragmentation pathways involve the loss of functional groups and the formation of stable aromatic cations. Loss of the formyl radical (CHO, 29 mass units) from the molecular ion produces a significant fragment at m/z 179 [24]. This fragmentation is favored due to the stability of the resulting aromatic cation and represents a characteristic pattern for aromatic aldehydes [25].

The propoxy group undergoes facile elimination, generating a fragment at m/z 163 through loss of C₃H₅O (45 mass units). This fragmentation involves α-cleavage adjacent to the oxygen atom, a process that is thermodynamically favorable due to the formation of a stable benzylic cation [26].

The benzodioxole ring system contributes several characteristic fragments that serve as diagnostic markers. The intact benzodioxole core appears at m/z 149, representing a stable aromatic ion that retains the methylenedioxy bridge [23]. The methylenedioxybenzyl cation (m/z 135) forms through β-cleavage processes and represents a particularly stable fragment due to resonance stabilization [26].

Additional fragmentation includes the formation of the methylenedioxybenzoyl fragment (m/z 121) and the methylenedioxybenzene cation (m/z 93) [23]. The loss of formaldehyde (CH₂O, 30 mass units) from the methylenedioxy group is a characteristic fragmentation that leads to the formation of phenolic derivatives.

The base peak in the mass spectrum typically corresponds to one of the stable aromatic fragments, often the methylenedioxybenzyl cation or a related aromatic species, depending on the ionization conditions and internal energy of the molecular ion [25].

Fragment m/zAssignment
208 [M]⁺Molecular ion
179 [M-CHO]⁺Loss of formyl radical
163 [M-C₃H₅O]⁺Loss of propoxy group
149 [benzodioxole core]⁺Benzodioxole ring system
135 [methylenedioxybenzyl]⁺Methylenedioxybenzyl cation
121 [methylenedioxybenzoyl]⁺Methylenedioxybenzoyl fragment
93 [methylenedioxybenzene]⁺Methylenedioxybenzene fragment
77 [phenyl]⁺Phenyl cation

XLogP3

2.1

Dates

Last modified: 08-15-2023

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